molecular formula C24H21F3N2O2 B2634711 N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 941939-80-6

N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2634711
CAS No.: 941939-80-6
M. Wt: 426.439
InChI Key: ZCKORTDAJJBPFI-UHFFFAOYSA-N
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Description

Structural Comparison Table

Feature This compound Symmetrical Oxalamides (e.g., N,N'-Diphenyloxalamide) Unsymmetrical Oxalamides (e.g., N1-(Thiophen-2-ylmethyl)-N2-(Diphenylpropyl)Oxalamide)
Symmetry Unsymmetrical C₂ symmetry Unsymmetrical
Polar Groups -CF₃ (strong electron-withdrawing) None -S- (thiophene)
Hydrophobicity High (logP ~5.2) Moderate (logP ~3.8) Moderate (logP ~4.1)
Conformational Flexibility High (flexible diphenylpropyl chain) Low (rigid aryl groups) Moderate (thiophene restricts rotation)

Key Differences:

  • Electronic Effects :

    • The -CF₃ group induces strong electron-withdrawing effects, polarizing the oxalamide core more than symmetrical derivatives.
    • In symmetrical oxalamides, electron density is evenly distributed, reducing dipole moments.
  • Steric Interactions :

    • The 3,3-diphenylpropyl group creates greater steric bulk compared to smaller N-substituents in analogues like N1-(2-fluorophenyl) derivatives.
  • Biological Target Compatibility :

    • Unsymmetrical structures like this compound allow for selective interactions with protein binding pockets, unlike symmetrical counterparts.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O2/c25-24(26,27)19-12-7-13-20(16-19)29-23(31)22(30)28-15-14-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,21H,14-15H2,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKORTDAJJBPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,3-diphenylpropylamine with oxalyl chloride to form an intermediate, which is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences and similarities among oxalamide derivatives:

Compound Name N1 Substituent N2 Substituent Key Features Biological Target/Application Reference
Target Compound : N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 3,3-diphenylpropyl 3-(trifluoromethyl)phenyl High lipophilicity; potential CNS activity Inferred: Enzyme inhibition/agonism N/A
N1-(3-Chloro-5-(trifluoromethyl)phenyl)-N2-(4-methoxyphenethyl)oxalamide (24) 4-methoxyphenethyl 3-chloro-5-(trifluoromethyl)phenyl Chloro and methoxy groups enhance electronic interactions Cytochrome P450 4F11 inhibitor
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamant-2-yl 4-chlorobenzyloxy Rigid adamantyl group; high melting point (>210°C) Soluble epoxide hydrolase inhibitor
N1-(2-oxopropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-oxopropyl 3-(trifluoromethyl)phenyl Ketone functionality; commercially available Medicinal applications (unspecified)
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-(pyridinyloxy)phenyl)oxalamide (1c) 4-chloro-3-(trifluoromethyl)phenyl 2-fluoro-4-(pyridinyloxy)phenyl Fluorine and pyridine enhance solubility and binding Regorafenib analogue (anticancer)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami taste receptor agonist (hTAS1R1/hTAS1R3) Flavor enhancer (Savorymyx® UM33)

Physicochemical Properties

  • Melting Points : Adamantyl derivatives exhibit high thermal stability (melting points >210°C) , whereas Compound 1c melts at 260–262°C .
  • Lipophilicity : The target compound’s diphenylpropyl group likely increases logP compared to analogues with smaller N1 substituents (e.g., 2-oxopropyl).

Key Research Findings and Trends

  • Substituent Impact : Bulky N1 groups (e.g., adamantyl, diphenylpropyl) correlate with improved enzyme inhibition, while electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance receptor binding .
  • Synthetic Accessibility : Methoxy and halogenated phenyl groups are synthetically tractable, enabling modular drug design .
  • Contradictions : While most oxalamides are inhibitors, S336 is an agonist, underscoring the role of substituents in modulating activity .

Biological Activity

N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Compound Overview

  • Chemical Name : this compound
  • CAS Number : 941939-80-6
  • Molecular Formula : C24H21F3N2O2
  • Molecular Weight : 426.4 g/mol

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The oxalamide moiety may facilitate binding to specific proteins, influencing pathways related to neuropharmacology and metabolic processes.

  • Inhibition of Receptors : Compounds with trifluoromethyl groups have been shown to exhibit high binding affinities to certain receptor sites. For instance, studies on related trifluoromethyl derivatives have demonstrated their ability to inhibit the N-methyl-D-aspartate (NMDA) receptor, which is crucial in excitatory neurotransmission and implicated in various neurological disorders .
  • Enzyme Interaction : The oxalamide structure may also allow for interaction with enzymes involved in metabolic pathways, potentially leading to altered enzyme activity and subsequent physiological effects.

Pharmacological Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • A study on N-trifluoromethyl phenyl derivatives indicated significant inhibition (>90%) at micromolar concentrations against specific targets . This suggests that the compound may possess similar inhibitory properties.
  • Additionally, the presence of the diphenylpropyl group is hypothesized to enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Table 1: Summary of Biological Activities

Study ReferenceCompound TestedBiological ActivityKey Findings
Trifluoromethyl derivativesNMDA receptor inhibitionHigh binding affinity observed
Related oxalamidesEnzyme inhibitionAltered metabolic pathways noted

Q & A

Basic Research Questions

Q. What synthetic routes are available for N1-(3,3-diphenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide?

  • Methodology : The compound can be synthesized via a two-step coupling reaction. First, 3,3-diphenylpropylamine reacts with oxalyl chloride to form an intermediate isocyanate. This intermediate is then coupled with 3-(trifluoromethyl)aniline under anhydrous conditions (e.g., dichloromethane or THF as solvents). Catalytic bases like triethylamine are often used to neutralize HCl byproducts. Reaction monitoring via TLC or HPLC ensures completion .
  • Key Parameters : Optimal temperature (0–25°C), stoichiometric ratios (1:1.2 amine to oxalyl chloride), and inert atmosphere (N₂/Ar) improve yields.

Q. How is the purity and structural integrity of the compound validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl resonance at δ ~110–120 ppm in ¹⁹F NMR) .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted amines or oxalamide dimers).
  • Elemental Analysis : Validates molecular formula (C₂₉H₂₅F₃N₂O₂) .

Q. What initial biological screening assays are recommended?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • Target Identification : Surface plasmon resonance (SPR) screens for protein binding affinity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Optimization Strategies :

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄ in ) enhance coupling efficiency.
  • Solvent Selection : Polar aprotic solvents (DMF, THF) improve solubility of aromatic intermediates .
  • Temperature Gradients : Gradual warming (0°C → RT) reduces side reactions.
    • Yield Data : Pilot studies report 65–78% yields under optimized conditions .

Q. What computational methods predict the compound’s binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding (oxalamide carbonyl groups) and hydrophobic contacts (diphenylpropyl and trifluoromethyl groups) .
  • MD Simulations : Assess binding stability (100 ns trajectories) in explicit solvent models (e.g., TIP3P water) .

Q. How should contradictory data on biological activity be resolved?

  • Case Example : If studies report conflicting IC₅₀ values (e.g., 5 µM vs. 20 µM for kinase inhibition):

  • Reproducibility Checks : Validate assay conditions (pH, ATP concentration).
  • Meta-Analysis : Compare structural analogs (e.g., N1-cyclopentyl oxalamides in ) to identify substituent effects .

Q. What strategies address poor aqueous solubility during in vivo studies?

  • Formulation Approaches :

  • Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for controlled release.
  • Co-Solvents : Ethanol/Cremophor EL mixtures enhance bioavailability .
    • Pharmacokinetics : Monitor plasma concentration via LC-MS/MS after intravenous/oral administration .

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